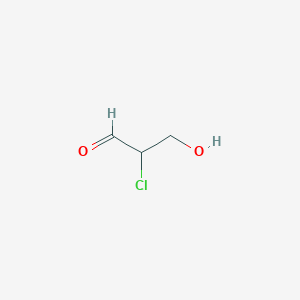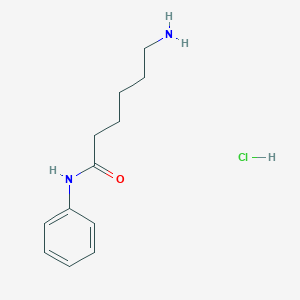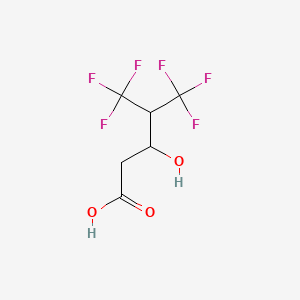
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is an organofluorine compound with the molecular formula C6H6F6O3. This compound is characterized by the presence of both hydroxy and trifluoromethyl groups, which contribute to its unique chemical properties. It is a derivative of valeric acid, where the hydrogen atoms are replaced by fluorine atoms, making it a highly fluorinated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid typically involves the introduction of trifluoromethyl groups into the valeric acid structure. One common method is the reaction of valeric acid derivatives with trifluoromethylating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the Swarts reaction, where trihalomethyl compounds are treated with antimony trifluoride and antimony pentachloride. This method is efficient for large-scale production and ensures high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Scientific Research Applications
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
- 3,4,5-Trifluorobenzoic acid
- 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Uniqueness
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other similar compounds. This high degree of fluorination imparts increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63979-48-6 |
|---|---|
Molecular Formula |
C6H6F6O3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5,5,5-trifluoro-3-hydroxy-4-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H6F6O3/c7-5(8,9)4(6(10,11)12)2(13)1-3(14)15/h2,4,13H,1H2,(H,14,15) |
InChI Key |
JQYOPIYXOULLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


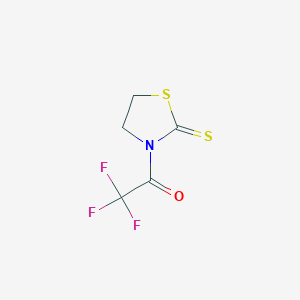

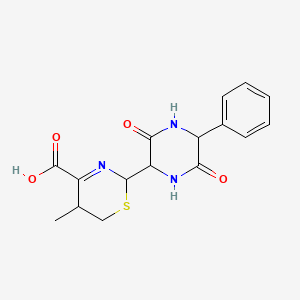
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

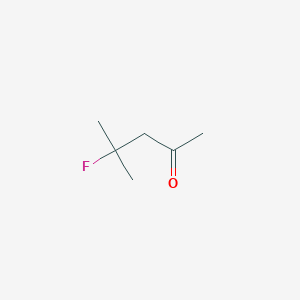
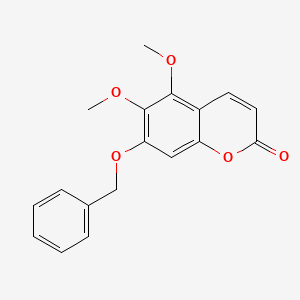
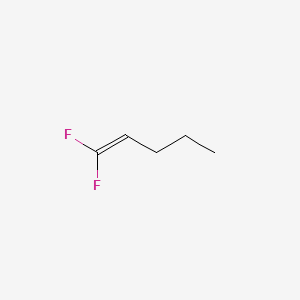

![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
